2-Methyl-5-(trifluoromethyl)phenylboronic acid
Overview
Description
2-Methyl-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative characterized by the presence of a trifluoromethyl group and a methyl group on a phenyl ring
Scientific Research Applications
2-Methyl-5-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
Target of Action
The primary target of 2-Methyl-5-(trifluoromethyl)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its target, the palladium catalyst, through a process called transmetalation . In this process, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is stable and generally environmentally benign .
Result of Action
The molecular effect of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and atmosphere. For instance, it is recommended to store the compound in an inert atmosphere at a temperature between 2-8°C . These conditions help maintain the stability and efficacy of the compound .
Safety and Hazards
Future Directions
Boronic acids, including “2-Methyl-5-(trifluoromethyl)phenylboronic acid”, have a wide range of applications in organic synthesis. They are particularly important in the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds . Future research may focus on developing new reactions involving boronic acids and exploring their potential applications in various fields.
Biochemical Analysis
Biochemical Properties
2-Methyl-5-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of boronic esters. These esters are known to interact with enzymes, proteins, and other biomolecules. For instance, boronic acids can inhibit serine proteases by forming a reversible covalent bond with the active site serine residue. This interaction is crucial in the development of enzyme inhibitors for therapeutic applications. Additionally, this compound can form complexes with diols and other hydroxyl-containing molecules, which can be utilized in the design of sensors and diagnostic tools .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acids have been shown to inhibit the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. This inhibition can lead to the accumulation of proteins within the cell, affecting cell cycle progression and apoptosis. Furthermore, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. One of the primary mechanisms is the formation of reversible covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation. For instance, the compound can inhibit serine proteases by forming a covalent bond with the serine residue in the active site. Additionally, this compound can interact with nucleophiles such as hydroxyl and amino groups, facilitating the formation of boronic esters. These interactions can result in changes in gene expression and protein function, ultimately influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under inert atmosphere and at low temperatures (2-8°C), but it may degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that the stability of this compound can be maintained by storing it in a dry, cool environment. In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal cellular processes. Threshold effects have been noted, where a certain dosage level is required to achieve the desired biochemical effect without causing harm. Careful dosage optimization is essential to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. Additionally, the compound can affect metabolic flux by interacting with key metabolic enzymes, altering the levels of metabolites and influencing overall metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, the compound may be transported into cells via specific transporters and subsequently bind to intracellular proteins, affecting its distribution and function within the cell .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the presence of specific targeting signals can direct the compound to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)phenylboronic acid typically involves the reaction of this compound with appropriate boronic acid derivatives under controlled conditions. Common methods include:
Grignard Reaction: Reacting a Grignard reagent with a boronic acid derivative.
Boronic Acid Exchange: Using a boronic acid exchange reaction with a suitable boronic acid precursor.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(trifluoromethyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding phenolic compounds.
Reduction: Reduction to form boronic acid derivatives.
Substitution: Substitution reactions at the boronic acid moiety.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like sodium borohydride.
Substitution: Utilizing nucleophiles and electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of phenolic compounds.
Reduction: Production of boronic acid derivatives.
Substitution: Generation of various substituted boronic acids.
Comparison with Similar Compounds
2-Methyl-5-(trifluoromethyl)benzoic acid: Similar structure but different functional group.
2-Methyl-5-(trifluoromethyl)phenol: Similar phenyl ring but different substituents.
This comprehensive overview highlights the significance of 2-Methyl-5-(trifluoromethyl)phenylboronic acid in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.
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Properties
IUPAC Name |
[2-methyl-5-(trifluoromethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c1-5-2-3-6(8(10,11)12)4-7(5)9(13)14/h2-4,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFARXIDYQNIXLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659373 | |
Record name | [2-Methyl-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-96-2 | |
Record name | [2-Methyl-5-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-methyl-5-(trifluoromethyl)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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